![molecular formula C23H23N5O2 B2427819 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-69-4](/img/structure/B2427819.png)

3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

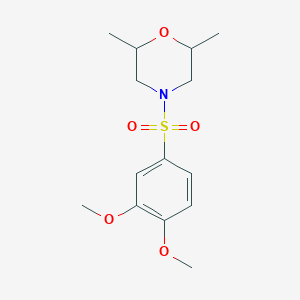

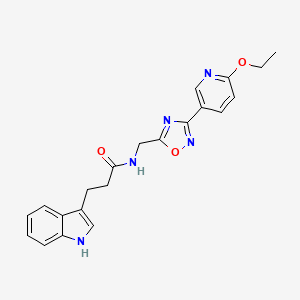

This compound belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, organic ring structure that consists of four carbon atoms and two nitrogen centers at the 1 and 3 ring positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidones are generally stable compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Efficient Synthesis Methods : A novel three-component, one-pot synthesis method has been developed for pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, showcasing an efficient process under solvent-free conditions (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008). This highlights a streamlined approach to creating these derivatives with high yields.

Catalyst-Free Synthesis in Water : A catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water has been described, presenting a high-yield and eco-friendly method without the need for a catalyst (Rahmati & Khalesi, 2012). This process emphasizes the importance of green chemistry in synthesizing complex molecules.

Microwave-Assisted Synthesis : The microwave-assisted synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives offers an efficient and novel one-pot process that utilizes microwave irradiation to shorten reaction times and improve yields (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007). This method represents an advancement in synthetic efficiency and environmental friendliness.

Potential Biological Activities

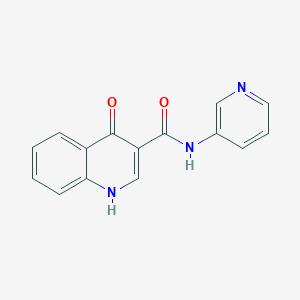

Anticancer Activity : The synthesis of 5‐substituted 2‐methylbenzimidazoles with anticancer activity reveals that compounds within this chemical family exhibit potent cytotoxicity against a variety of human cancer cell lines (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003). This suggests a potential avenue for developing new anticancer agents.

Anti-Tyrosinase Agents : Novel benzopyrimidinone derivatives have been synthesized and evaluated for their anti-tyrosinase potential, indicating their use as potential agents in the treatment of disorders related to melanin synthesis (Chortani, Nimbarte, Horchani, Ben Jannet, & Romdhane, 2019). The structure-activity relationship analysis further aids in understanding the molecular basis of their activity.

Urease Inhibition : Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones has shown these compounds to exhibit urease inhibitory activity, making them potential candidates for treating diseases associated with urease enzyme activity (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Ben Hadda, 2010).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This halts cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability and potential as a drug .

Result of Action

The compound’s inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cell lines . This results in a decrease in cell proliferation, which can be particularly beneficial in the treatment of cancer .

Propiedades

IUPAC Name |

6-benzyl-2-(4-phenylbutan-2-ylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-16(12-13-17-8-4-2-5-9-17)25-22-24-14-19-20(26-22)27-23(30)28(21(19)29)15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTYQQIMVXUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2427739.png)

![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2427740.png)

![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)

![1-[(2,4-dichlorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2427742.png)

![4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID](/img/structure/B2427751.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2427756.png)